Ac-asp-ome Ac-asp-ome
Brand Name: Vulcanchem
CAS No.: 4910-47-8
VCID: VC21542723
InChI: InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
SMILES: CC(=O)NC(CC(=O)O)C(=O)OC
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol

Ac-asp-ome

CAS No.: 4910-47-8

Cat. No.: VC21542723

Molecular Formula: C7H11NO5

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Ac-asp-ome - 4910-47-8

Specification

CAS No. 4910-47-8
Molecular Formula C7H11NO5
Molecular Weight 189.17 g/mol
IUPAC Name (3S)-3-acetamido-4-methoxy-4-oxobutanoic acid
Standard InChI InChI=1S/C7H11NO5/c1-4(9)8-5(3-6(10)11)7(12)13-2/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1
Standard InChI Key KCNZNZZVMFPESV-YFKPBYRVSA-N
Isomeric SMILES CC(=O)N[C@@H](CC(=O)O)C(=O)OC
SMILES CC(=O)NC(CC(=O)O)C(=O)OC
Canonical SMILES CC(=O)NC(CC(=O)O)C(=O)OC

Introduction

Chemical Identity and Fundamental Properties

Ac-Asp-OMe, also known as N-acetyl-L-aspartic acid methyl ester or acetyl-L-aspartic acid α-methyl ester, is a derivative of the amino acid aspartic acid. It features an acetyl group attached to the nitrogen of the amino group and a methoxy group on the α-carboxylic acid . The compound is identified by the following properties:

PropertyInformation
CAS Registry Number4910-47-8
Molecular FormulaC₇H₁₁NO₅
Molecular Weight189.17 g/mol
IUPAC Name(3S)-3-acetamido-4-methoxy-4-oxobutanoic acid
Optical Rotation[α]D = -16 ± 2° (C=1 in MeOH)
Physical StateTypically a white to off-white crystalline powder

Ac-Asp-OMe possesses several unique identifiers including the InChI key KCNZNZZVMFPESV-YFKPBYRVSA-N and MDL number MFCD00080825, which are useful for database searches and compound identification in research settings .

Structural Characteristics

Physical and Chemical Properties

Ac-Asp-OMe demonstrates several important physicochemical properties that influence its behavior in biological systems and research applications:

PropertyValueReference
LogP-0.8612
Topological Polar Surface Area (TPSA)92.7
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Rotatable Bonds4
SolubilitySoluble in polar solvents (water, methanol)

The compound's negative LogP value indicates its hydrophilic nature, while its moderate polar surface area and hydrogen bonding capabilities contribute to its solubility profile .

Synthesis and Production Methods

The production of Ac-Asp-OMe typically involves the modification of L-aspartic acid through a series of chemical reactions. Based on related patents and literature, the synthesis generally follows these pathways:

From L-aspartic Acid

A common method involves starting with L-aspartic acid as the raw material, followed by:

  • Protection of the amino group using acetylation with acetic anhydride

  • Selective esterification of the α-carboxylic acid with methanol

A patent describing a related synthesis for N-acetyl-L-aspartic acid details salification protection by hydrogen bromide, acetylation with acetic anhydride, and subsequent processing . This approach could be modified to include methylation of the carboxylic acid group to yield Ac-Asp-OMe.

Applications in Research and Industry

Ac-Asp-OMe has significant applications across multiple research fields:

Neuroscience Research

The compound is frequently used in studies focused on neurotransmitter systems and brain metabolism. It helps researchers understand conditions like Alzheimer's disease and other neurodegenerative disorders by serving as a model compound or precursor for investigating brain metabolism pathways .

Pharmaceutical Development

Ac-Asp-OMe serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its modified structure enhances drug efficacy and bioavailability in certain applications .

Peptide Synthesis and Biochemical Assays

The compound functions as a building block in peptide synthesis and is utilized in various biochemical assays to measure enzyme activity and metabolic pathways. This provides valuable insights into cellular functions and disease mechanisms .

Apoptosis and Caspase Research

Derivatives and analogs of Ac-Asp containing compounds are widely used in apoptosis research, particularly in studies involving caspases. The table below shows some related substrates and inhibitors used in this field:

CodeCompoundSpecificity
3171-vAc-Asp-Glu-Val-Asp-MCACaspase-3/7/8
3172-vAc-Asp-Glu-Val-Asp-H (aldehyde)Caspase-3/7/8
3220-vAc-Asp-Asn-Leu-Asp-MCACaspase-3
3221-vAc-Asp-Asn-Leu-Asp-H (aldehyde)Caspase-3

This demonstrates the broader significance of acetylated aspartic acid derivatives in critical biological research areas .

Effects of Structural Modifications

N-Methylation Effects

Studies on the effects of N-methylation of amino acid derivatives (Ac-X-OMe) provide insights into how structural modifications affect properties such as solubility and conformation. Research has shown that N-methylation of amino acid derivatives increases:

  • Lipophilicity (higher clog P values)

  • Aqueous solubility (more negative ΔGsolv)

  • Polarizability and dipole moment

  • HOMO energy levels (less negative)

Additionally, N-methylation decreases EHOMO–LUMO and lowers the cis/trans amide energy barrier (EA). These findings are relevant when considering modifications to Ac-Asp-OMe for specific applications .

SupplierProduct Code/ReferencePurityPackage SizesPrice Range (EUR)
CymitQuimica01-4000063>99%250mg, 1g153.00-457.00 €
CymitQuimicaIN-DA00D9U297%100mg, 250mg, 1g193.00-551.00 €
CymitQuimica10-F49275598.0%100mg, 250mg, 1g, 5g, 10g129.00-1,661.00 €
Bachem4000063Not specified250mg, 1gNot specified
ChemSceneCS-020858597%100mgNot specified
Chem Impex04341Not specified100mgUS$72.02

Most suppliers offer the compound in quantities ranging from 100mg to 10g, with purities generally above 97% .

Hazard InformationDetails
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501
Storage RecommendationStore at room temperature
Shipping TemperatureRoom temperature (continental US); may vary elsewhere

This information emphasizes the need for proper handling protocols when working with this compound in research settings .

Related Compounds and Derivatives

Several related compounds provide context for understanding Ac-Asp-OMe and its applications:

D-Isomer and Other Derivatives

  • H-D-Asp-OMe (CAS: 65414-78-0): The D-isomer counterpart with a free amino group

  • Other protected amino acid methyl esters, such as those listed in the TCI catalog, including various acetylated amino acid methyl esters

Comparison with Similar Compounds

Research involving comparisons between Ac-Asp-OMe and other amino acid derivatives helps elucidate structure-activity relationships and the effects of specific modifications on physicochemical properties and biological activity.

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